Cas no 1053658-65-3 (2-(1,3-oxazol-5-yl)benzene-1-sulfonyl chloride)
2-(1,3-oxazol-5-yl)benzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxazol-5-ylbenzenesulfonyl chloride
- 2-(1,3-oxazol-5-yl)benzene-1-sulfonyl chloride
-
- MDL: MFCD11052423
- Inchi: 1S/C9H6ClNO3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-11-6-14-8/h1-6H
- InChI Key: JQDFXDWRNRMTAQ-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)=CC=CC=C1C1OC=NC=1
Computed Properties
- Exact Mass: 242.9756919g/mol
- Monoisotopic Mass: 242.9756919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 68.6Ų
2-(1,3-oxazol-5-yl)benzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A761847-1g |
2-OXazol-5-yl-benzenesulfonyl chloride |
1053658-65-3 | 95% | 1g |
$204.0 | 2024-04-26 | |
| abcr | AB303143-5g |
2-Oxazol-5-yl-benzenesulfonyl chloride, 95%; . |
1053658-65-3 | 95% | 5g |
€1050.10 | 2025-02-20 | |
| abcr | AB303143-500 mg |
2-Oxazol-5-yl-benzenesulfonyl chloride; 95% |
1053658-65-3 | 500 mg |
€252.10 | 2023-07-19 | ||
| abcr | AB303143-1 g |
2-Oxazol-5-yl-benzenesulfonyl chloride; 95% |
1053658-65-3 | 1 g |
€362.50 | 2023-07-19 | ||
| Key Organics Ltd | CS-10287-0.5g |
2-oxazol-5-ylbenzenesulfonyl chloride |
1053658-65-3 | >95% | 0.5g |
£216.00 | 2025-02-09 | |
| Key Organics Ltd | CS-10287-1mg |
2-oxazol-5-ylbenzenesulfonyl chloride |
1053658-65-3 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | CS-10287-10mg |
2-oxazol-5-ylbenzenesulfonyl chloride |
1053658-65-3 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | CS-10287-5mg |
2-oxazol-5-ylbenzenesulfonyl chloride |
1053658-65-3 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Apollo Scientific | OR300574-500mg |
2-(Oxazol-5-yl)benzenesulphonyl chloride |
1053658-65-3 | 500mg |
£167.00 | 2025-02-19 | ||
| Apollo Scientific | OR300574-1g |
2-(Oxazol-5-yl)benzenesulphonyl chloride |
1053658-65-3 | 1g |
£264.00 | 2025-02-19 |
2-(1,3-oxazol-5-yl)benzene-1-sulfonyl chloride Suppliers
2-(1,3-oxazol-5-yl)benzene-1-sulfonyl chloride Related Literature
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 2-(1,3-oxazol-5-yl)benzene-1-sulfonyl chloride
Research Briefing on 2-(1,3-oxazol-5-yl)benzene-1-sulfonyl chloride (CAS: 1053658-65-3) in Chemical Biology and Pharmaceutical Applications
2-(1,3-oxazol-5-yl)benzene-1-sulfonyl chloride (CAS: 1053658-65-3) is a specialized sulfonyl chloride derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery. This compound, characterized by the presence of an oxazole ring fused to a benzene sulfonyl chloride moiety, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in covalent inhibitor design, proteomics, and targeted protein degradation, positioning it as a valuable tool in modern medicinal chemistry.
Recent advancements in the application of 2-(1,3-oxazol-5-yl)benzene-1-sulfonyl chloride have been reported in the context of covalent drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a warhead in the development of irreversible kinase inhibitors. The sulfonyl chloride group enables selective modification of cysteine residues in target proteins, while the oxazole ring contributes to improved pharmacokinetic properties. Researchers successfully employed this compound to develop potent inhibitors of Bruton's tyrosine kinase (BTK), showcasing its potential in oncology therapeutics.
In chemical biology, this compound has emerged as a key reagent for activity-based protein profiling (ABPP). A recent Nature Chemical Biology publication highlighted its use in mapping reactive cysteines across the human proteome. The oxazole moiety was found to enhance cell permeability compared to traditional sulfonyl chloride probes, enabling more comprehensive intracellular target identification. This application provides valuable insights into druggable targets and off-target effects of covalent drugs, addressing a critical challenge in drug development.
The synthetic utility of 2-(1,3-oxazol-5-yl)benzene-1-sulfonyl chloride has been expanded through innovative methodologies. A 2024 ACS Catalysis report described a novel continuous flow synthesis approach that improves yield and safety profile compared to traditional batch processes. This technological advancement addresses previous limitations in large-scale production, potentially facilitating broader adoption in pharmaceutical manufacturing. The optimized process achieved an 82% yield with reduced byproduct formation, representing a significant improvement over conventional methods.
Emerging applications in targeted protein degradation have been explored in recent preclinical studies. Researchers have utilized this compound as the electrophilic component of proteolysis-targeting chimeras (PROTACs), demonstrating successful degradation of challenging targets such as transcription factors. The oxazole component was found to contribute to ternary complex formation efficiency, while the sulfonyl chloride group enabled precise control over warhead reactivity. These findings were presented at the 2024 Protein Degradation Congress and are currently under review for publication.
Safety and handling considerations for 2-(1,3-oxazol-5-yl)benzene-1-sulfonyl chloride have been the subject of recent investigations. A comprehensive stability study published in Organic Process Research & Development provided new insights into optimal storage conditions and decomposition pathways. The research recommended anhydrous storage at -20°C under inert atmosphere to maintain stability, with detailed characterization of degradation products. These findings are particularly valuable for ensuring reproducibility in research applications and scaling up pharmaceutical processes.
Future research directions for this compound appear promising, with several pharmaceutical companies including it in their covalent drug discovery pipelines. Its unique combination of reactivity and physicochemical properties positions it as a valuable scaffold for addressing challenging drug targets. Ongoing studies are exploring its application in neurodegenerative diseases and antibiotic development, where covalent targeting strategies are gaining traction. The compound's versatility suggests it will remain an important tool in chemical biology and medicinal chemistry research in the coming years.
1053658-65-3 (2-(1,3-oxazol-5-yl)benzene-1-sulfonyl chloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)